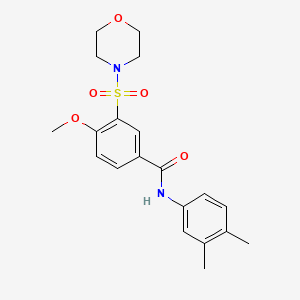amino]butanoate](/img/structure/B5121727.png)
methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate, also known as MDMP, is a chemical compound that has been widely studied in the scientific community. It is a member of the family of organophosphorus compounds, which have been used in various applications such as pesticides, flame retardants, and nerve agents. In
Mecanismo De Acción
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, respiratory failure, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate are largely related to its mechanism of action. As mentioned above, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate inhibits the activity of acetylcholinesterase, which can lead to a range of symptoms depending on the dose and duration of exposure. These symptoms can include muscle weakness, respiratory failure, and seizures. In severe cases, exposure to methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be fatal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of this enzyme in various physiological processes. Additionally, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be used as a precursor to nerve agents, which has implications for national security research. However, one limitation of using methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate. One area of interest is its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another area of interest is its potential as a precursor to nerve agents, which has implications for national security research. Additionally, further studies are needed to better understand the mechanism of action of methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate and its potential toxicity.
Métodos De Síntesis
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be synthesized through a multi-step process. The first step involves the reaction between diethyl phosphite and methyl acrylate, which produces diethyl (2-methyl-2-propenoyl) phosphonate. The second step involves the reaction between diethyl (2-methyl-2-propenoyl) phosphonate and diethylamine, which produces methyl 4-[(diethoxyphosphoryl)methyl]amino]butanoate. The final step involves the reaction between methyl 4-[(diethoxyphosphoryl)methyl]amino]butanoate and ethyl chloroformate, which produces methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate.
Aplicaciones Científicas De Investigación
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate has been used in various scientific research applications. One of its main uses is as a reagent in the synthesis of other compounds. It has also been studied for its potential as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease. Additionally, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate has been studied for its potential as a precursor to nerve agents, which has implications for national security.
Propiedades
IUPAC Name |
methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO7P/c1-5-19-13(16)14(10-8-9-12(15)18-4)11-22(17,20-6-2)21-7-3/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVHULWMCFLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCCC(=O)OC)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)

